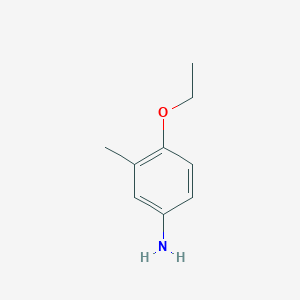

5-(Aminomethyl)-2-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

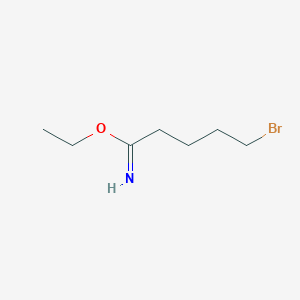

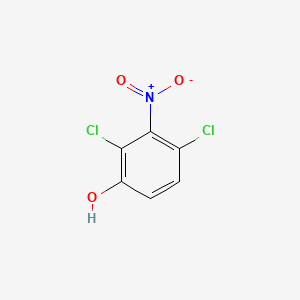

5-(Aminomethyl)-2-fluorophenol is a chemical compound that is part of a broader class of compounds known as aminophenols. These compounds are characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with additional substituents that can modify their chemical behavior and physical properties. The specific structure of 5-(Aminomethyl)-2-fluorophenol includes a fluorine atom at the second position and an aminomethyl group at the fifth position of the phenol ring, which can influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-fluorophenol can be achieved through different methods. One approach involves the reduction of an appropriate precursor using iron powder, while another method utilizes catalytic hydrogenation. The latter method has been found to yield a higher quality product and better overall yield. Factors influencing the synthesis and potential impurities have been discussed, indicating the importance of optimizing synthesis conditions to obtain the desired compound efficiently .

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Aminomethyl)-2-fluorophenol has been characterized using various spectroscopic techniques. For instance, (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol, a compound with a similar fluorophenol moiety, has been studied using X-ray diffraction, IR, and UV/Vis spectroscopy. Computational studies using density functional theory (DFT) have also been performed to optimize the geometry and investigate the electronic properties of such compounds. These studies provide insights into the behavior of fluorophenol derivatives in different environments and their potential applications .

Chemical Reactions Analysis

Fluorophenol derivatives are versatile in chemical reactions due to the presence of reactive amino and hydroxyl groups. For example, the synthesis of novel Schiff bases has been reported using an intermediate that shares structural similarities with 5-(Aminomethyl)-2-fluorophenol. These Schiff bases exhibit antimicrobial activity, demonstrating the potential of fluorophenol derivatives to serve as building blocks for biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Aminomethyl)-2-fluorophenol derivatives are influenced by the presence of the fluorine atom and the aminomethyl group. Fluorine is a highly electronegative element, which can affect the acidity of the phenolic hydroxyl group and the basicity of the amino group. The aminomethyl group can participate in hydrogen bonding and other interactions, impacting the solubility and reactivity of the compound. The spectroscopic properties of fluorinated o-aminophenol derivatives have been explored, revealing their pH sensitivity and negligible affinity for other physiological ions, which is crucial for their application as pH probes .

Aplicaciones Científicas De Investigación

-

N-Alkylation Reaction Studies

- Field : Theoretical and Computational Chemistry .

- Application : The N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide was studied .

- Method : The reaction was carried out in the presence of K2CO3 as a base . Two separable regioisomers were obtained, and their structures were determined based on 1H and 13C NMR spectroscopy, elemental analysis, and MS data .

- Results : The results obtained at the synthesis level were confirmed through a computational study carried out by the application of density functional theory (DFT) using the Becke three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP) .

-

Reductive Amination, Hydrogenation, and Hydrodeoxygenation

- Field : Green and Sustainable Catalytic Processes .

- Application : Cobalt nanoparticles catalyzed reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan-based primary, secondary, and tertiary amines .

- Method : The reaction was carried out using reusable silica-supported cobalt-based nanoparticles, which were prepared by the immobilization and pyrolysis of Co-terephthalic acid-piperazine MOF template on silica .

- Results : The process resulted in the production of 2,5-bis(hydroxymethyl)furan, (5-methylfuran-2-yl)methanol, and selected N-, O-, and S-containing heterocycles .

-

Valorization of Biomass-Derived Furfurals

- Field : Biomass Conversion and Biorefinery .

- Application : The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated .

- Method : The synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

- Results : This work encourages researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-Furancarboxylic Acid

- Field : Green and Sustainable Catalytic Processes .

- Application : 5-Hydroxymethylfurfural (HMF) is converted to 5-(aminomethyl)-2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .

- Method : The conversion involves a two-step process including aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .

- Results : The one-pot/two-steps hybrid catalytic process produced AMFC with a 77% yield .

-

Reductive Amination of 5-Hydroxymethyl-2-Furaldehyde

- Field : Catalysis .

- Application : Reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .

- Method : The reaction was carried out using Beta-zeolite supported ruthenium catalysts .

- Results : The process resulted in the production of 5-aminomethyl-2-furylmethanol (FAA) .

- Synthesis of 5-Azidomethylfurfural

- Field : Green and Sustainable Chemistry .

- Application : 5-(Chloromethyl)furfural (CMF) can be reacted with sodium azide to form 5-(azidomethyl)furfural (AzMF), which is used as a reactive intermediate for various crucial products like 5-aminolevulinic acid (5ALA) and triazole compounds .

- Method : The reaction is carried out even under solvent-free conditions .

- Results : The product, 5-(azidomethyl)furfural (AzMF), is used as a reactive intermediate for various crucial products .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

Propiedades

IUPAC Name |

5-(aminomethyl)-2-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDKCUPBXYTCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901285 |

Source

|

| Record name | NoName_380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-fluorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)